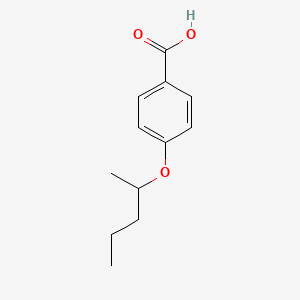

4-(1-Methylbutoxy)benzoic acid

Descripción general

Descripción

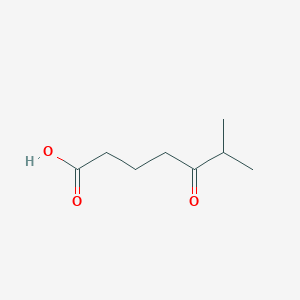

4-(1-Methylbutoxy)benzoic acid is a synthetic organic compound with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol. It is an ester of 3-methylbutanol and benzoic acid, and appears as a white crystalline solid at room temperature. It contains total 31 bond(s); 15 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .

Molecular Structure Analysis

The molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving 4-(1-Methylbutoxy)benzoic acid are not available, benzoic acid and its derivatives are known to undergo various reactions. For instance, benzoic acid can undergo a reaction with NaOH to form its ionic carboxylate form, sodium benzoate .Physical And Chemical Properties Analysis

4-(1-Methylbutoxy)benzoic acid appears as a white crystalline solid at room temperature. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación

- Background : Benzoic acid derivatives, including 4-(1-Methylbutoxy)benzoic acid, have been investigated as corrosion inhibitors for austenitic AISI 316 stainless steel (SS) in hydrochloric acid (HCl) medium .

- Theoretical Insights : Quantum chemical calculations and Monte Carlo simulations revealed the adsorption mechanism of inhibitor molecules on Fe (110) surface. Theoretical parameters supported their anti-corrosive properties .

Corrosion Inhibition

Doping Agent for Polyaniline

Green Synthesis of 4-Methoxybenzophenone

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(1-Methylbutoxy)benzoic acid, a derivative of benzoic acid, is believed to have similar targets as other benzoic acid compounds. Benzoic acid compounds are known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

Benzoic acid compounds are known to bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .

Biochemical Pathways

For instance, they are synthesized via the shikimate and phenylpropanoid pathways . The shikimate pathway is important for the biosynthesis of phenolic acids .

Pharmacokinetics

A study on a similar compound, benzoic acid, 4- [[(2-hydroxyethyl)amino]carbonyl], methyl ester, showed that it was rapidly distributed in rat’s plasma with the absolute bioavailability of 345% .

Result of Action

Benzoic acid compounds are known to have antimicrobial and antioxidant properties . They can act as promising natural additives to prevent food spoilage bacteria .

Propiedades

IUPAC Name |

4-pentan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLOIDXSXSKJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

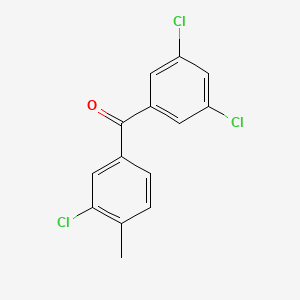

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

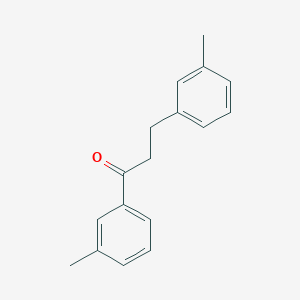

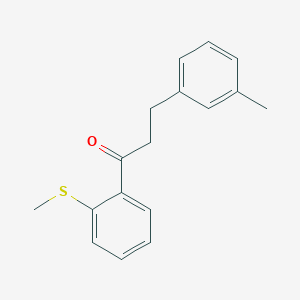

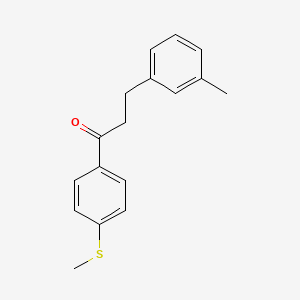

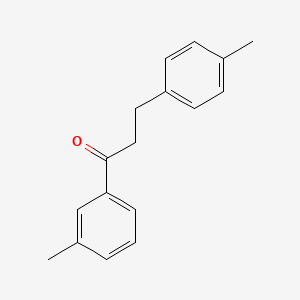

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)